Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)-
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Overview
Description
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- is a heterocyclic compound that features a thiazole ring substituted with a tetrazolylmethyl group and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- typically involves the formation of the thiazole ring followed by the introduction of the tetrazolylmethyl and m-tolyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a halogenated ketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods such as the use of organometallic catalysts to facilitate the formation of the desired product. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and tetrazole-containing molecules. Examples include:
- Thiazole, 2-(m-tolyl)-
- Tetrazole, 5-(m-tolyl)-
Uniqueness
What sets Thiazole, 4-(5(1H)-tetrazolylmethyl)-2-(m-tolyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions and reactivity .
Properties
CAS No. |
55315-42-9 |
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Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N5S/c1-8-3-2-4-9(5-8)12-13-10(7-18-12)6-11-14-16-17-15-11/h2-5,7H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
LKMVFXVKIZEDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC3=NNN=N3 |
Origin of Product |
United States |
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